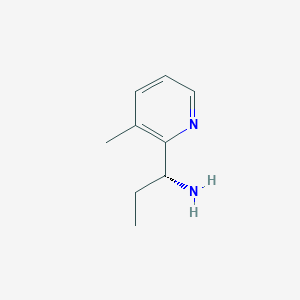
6-(1-Aminocyclopropyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Aminocyclopropyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is a vital nutrient involved in numerous biological processes, including energy production, signal transduction, and regulation of gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminocyclopropyl)nicotinic acid typically involves the cyclopropanation of nicotinic acid derivatives. One common method includes the reaction of nicotinic acid with cyclopropylamine under specific conditions to introduce the aminocyclopropyl group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of nicotinic acid and its derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. These processes are optimized for large-scale production and may involve the use of environmentally friendly reagents and conditions to minimize the generation of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Aminocyclopropyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminocyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-(1-Aminocyclopropyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-(1-Aminocyclopropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to nicotinic acid receptors, which are involved in various cellular processes. This binding can modulate the activity of enzymes and other proteins, leading to changes in cellular functions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloronicotinic acid: Known for its pharmaceutical applications.
2-Bromo aryl derivatives: Exhibits anti-inflammatory and analgesic properties.
α-Chloro niacin: Used in various industrial applications
Uniqueness
6-(1-Aminocyclopropyl)nicotinic acid is unique due to its aminocyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
6-(1-aminocyclopropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(3-4-9)7-2-1-6(5-11-7)8(12)13/h1-2,5H,3-4,10H2,(H,12,13) |
InChI-Schlüssel |
GFLNWWHISKMJSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=NC=C(C=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


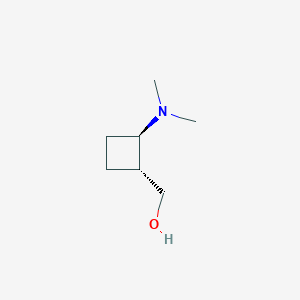
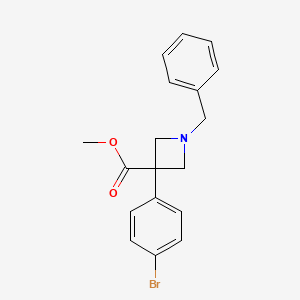
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
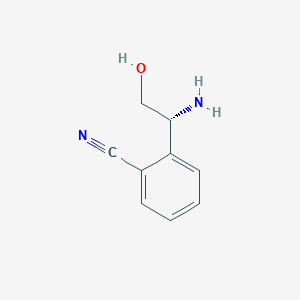

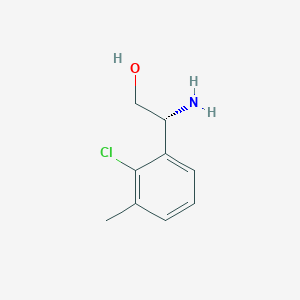
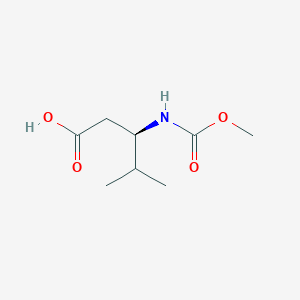
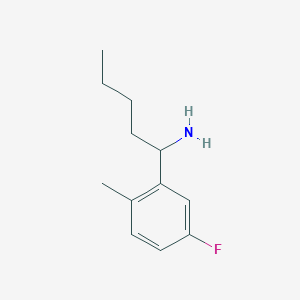
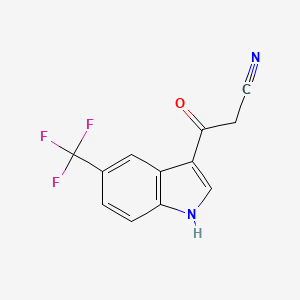
![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)
